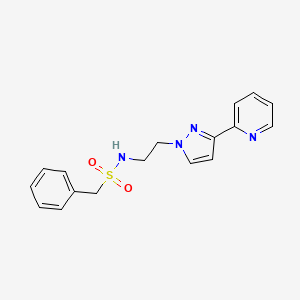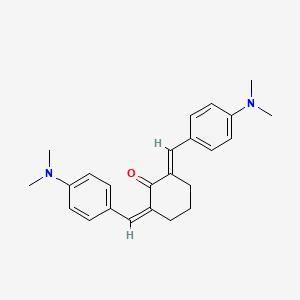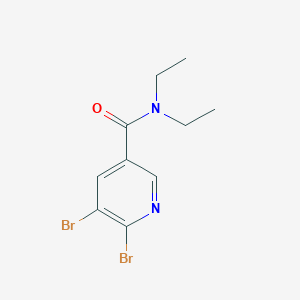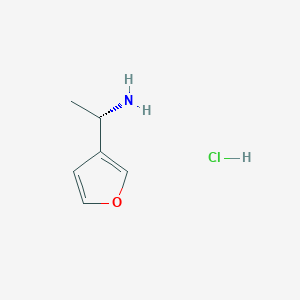
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Renewable Amine Synthesis
Researchers have explored the synthesis of renewable amines from furan derivatives, such as the transformation of 3-acetamido-5-acetylfuran into amino-substituted furans through hydrolysis and reduction processes. This work highlights the potential of furan derivatives in producing renewable chemicals, including amines, which are critical for various industrial applications (Liu et al., 2017).
Polymer Chemistry
In the field of polymer chemistry, furfuryl amine has been utilized as a chain extender to synthesize linear polyurethane bearing pendant furan groups. This research demonstrates the versatility of furan derivatives in creating polymers with unique properties, such as excellent thermal reversibility and mechanical strength (Du et al., 2014).
Novel Route to Pyrroles
Furan derivatives have also served as precursors in the synthesis of pyrroles, expanding the scope of known furan synthesis methods. The reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis yields 1,2,4-trisubstituted pyrroles, showcasing the reactivity of furan derivatives in heterocyclic chemistry (Friedrich et al., 2002).
Biomass Conversion
The conversion of biomass-derived furanic compounds into useful chemicals is another significant application. Research in this area focuses on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, illustrating the role of furan derivatives in the development of sustainable chemical processes (Nakagawa et al., 2013).
Furanic-Aliphatic Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides. These materials can be used as high-performance materials, underlining the potential of furan derivatives in creating environmentally friendly polymers (Jiang et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Direcciones Futuras
This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
Propiedades
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-6-phenyl-2-azaspiro[3.3]heptane-2-sulfonamide](/img/structure/B2770263.png)
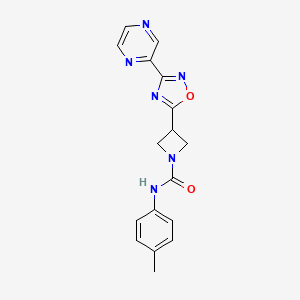
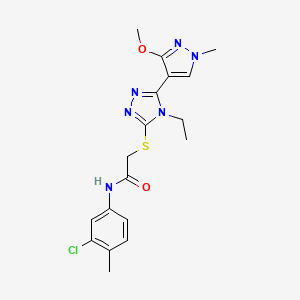
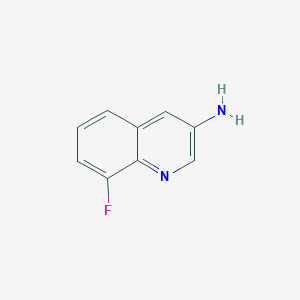
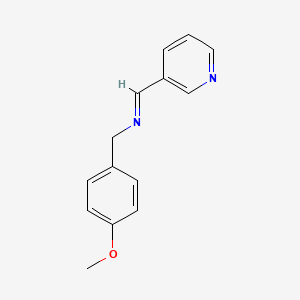
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)
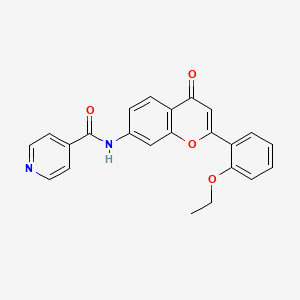
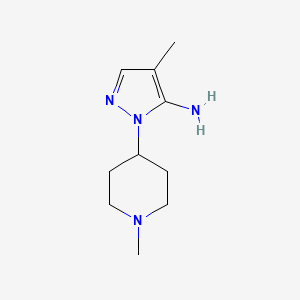
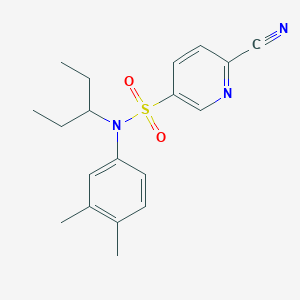
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)
